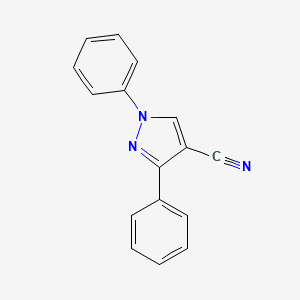
1,3-Diphenyl-4-pyrazolecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-diphenyl-4-pyrazolecarbonitrile is a ring assembly and a member of pyrazoles.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characteristics
1,3-Diphenyl-4-pyrazolecarbonitrile can be synthesized through various methods involving pyrazole derivatives. The synthesis often employs reactions with carbonitriles or thioacetamide to produce novel compounds with improved biological activities. For instance, a recent study demonstrated the transformation of pyrazole-4-carbonitrile into 3-aryl-1-phenyl-1H-pyrazole-4-carbothioamide using thioacetamide as a sulfur source, showcasing the versatility of the compound in generating derivatives with enhanced properties .
Antimicrobial Properties
Numerous studies have documented the antimicrobial activity of this compound derivatives. Research indicates that these compounds exhibit significant antibacterial and antifungal effects against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For example, derivatives synthesized using K2CO3/glycerol as a green solvent demonstrated strong antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 4 μg/mL to 2048 μg/mL .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Organism | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| 4a | Staphylococcus aureus | 10 | Antibacterial |
| 4b | Escherichia coli | 11 | Antibacterial |
| 4c | Candida albicans | 19 | Antifungal |
| 4d | Rhodococcus equi | 20 | Antibacterial |
Antioxidant Activity
The antioxidant properties of this compound have also been extensively studied. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate the free radical scavenging ability of these compounds. Results indicate that certain derivatives possess IC50 values between 12.21 and 12.88 μg/mL, demonstrating their potential as effective antioxidants .
Anticancer Activity
The pyrazole scaffold has been recognized for its anticancer properties. Several studies have explored the cytotoxic effects of various pyrazole derivatives against different cancer cell lines. The ability of these compounds to inhibit tumor cell proliferation suggests their potential as anticancer agents .
Anti-inflammatory Effects
Research has also indicated that certain derivatives of pyrazolecarbonitrile exhibit anti-inflammatory effects, making them candidates for further development in treating inflammatory diseases .
Eigenschaften
CAS-Nummer |
17647-21-1 |
|---|---|
Molekularformel |
C16H11N3 |
Molekulargewicht |
245.28 g/mol |
IUPAC-Name |
1,3-diphenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C16H11N3/c17-11-14-12-19(15-9-5-2-6-10-15)18-16(14)13-7-3-1-4-8-13/h1-10,12H |
InChI-Schlüssel |
FDDDVYRBXUWWGA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C#N)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C#N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















